molecular formula C22H48IN B12717369 Didecyldimonium iodide CAS No. 2390-67-2

Didecyldimonium iodide

Cat. No.: B12717369
CAS No.: 2390-67-2
M. Wt: 453.5 g/mol
InChI Key: GBVPDVCJUZZSPS-UHFFFAOYSA-M
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Description

Didecyldimonium iodide is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and antiseptic in various applications, including medical, industrial, and household settings. The compound is characterized by its ability to disrupt microbial cell membranes, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecyldimonium iodide can be synthesized through a quaternization reaction involving didecylamine and methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

    Didecylamine: is reacted with .

  • The mixture is heated under reflux for several hours.
  • The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Didecyldimonium iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various iodinated derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiocyanate can be employed.

Major Products

The major products formed from these reactions include iodinated derivatives, secondary amines, and substituted quaternary ammonium compounds.

Scientific Research Applications

Didecyldimonium iodide has a wide range of scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane dynamics and antimicrobial resistance.

    Medicine: Investigated for its potential use in disinfectants and antiseptics.

    Industry: Utilized in water treatment, surface disinfection, and as a preservative in various products.

Mechanism of Action

The antimicrobial action of didecyldimonium iodide is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This disruption inhibits essential cellular processes, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetylpyridinium chloride: Commonly found in mouthwashes and throat lozenges.

Uniqueness

Didecyldimonium iodide is unique due to its specific iodide ion, which can enhance its antimicrobial efficacy compared to other quaternary ammonium compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

2390-67-2

Molecular Formula

C22H48IN

Molecular Weight

453.5 g/mol

IUPAC Name

didecyl(dimethyl)azanium;iodide

InChI

InChI=1S/C22H48N.HI/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

GBVPDVCJUZZSPS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[I-]

Origin of Product

United States

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